2-(3-Chlorophenyl)-2-methoxyacetic acid

Description

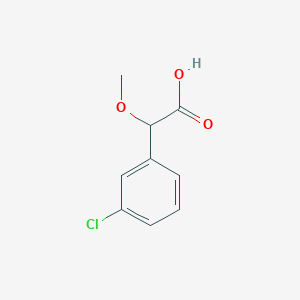

2-(3-Chlorophenyl)-2-methoxyacetic acid (CAS: 21660-66-2) is a substituted acetic acid derivative with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. Its structure features a 3-chlorophenyl group and a methoxy group attached to the α-carbon of the acetic acid backbone.

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8(9(11)12)6-3-2-4-7(10)5-6/h2-5,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAJSMKLHBYGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2-methoxyacetic acid typically involves the reaction of 3-chlorobenzaldehyde with methoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The chlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications on the Phenyl Ring

Halogen and Methoxy Substitution Patterns

2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid (CAS: 1017777-83-1, ):

- Molecular formula : C₉H₇ClFO₃.

- Key differences : A fluorine atom at the 2-position and chlorine at the 6-position on the phenyl ring. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to the target compound .

- Applications : Fluorinated analogs are often used in drug design to modulate pharmacokinetics.

Biphenyl Derivatives

Functional Group Variations

Heterocyclic Analogs

- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 845885-82-7, ): Molecular formula: C₁₀H₆ClNO₂S. Key differences: Replacement of the methoxy group with a thiazole ring. Thiazole-containing compounds are prevalent in antimicrobial and anticancer agents due to their heterocyclic reactivity .

Ester and Amide Derivatives

- (3-Chlorophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate (CAS: 60051-79-8, ): Molecular formula: C₂₅H₁₈Cl₂NO₄. Key differences: Indole-acetate ester with dual chloro-substituents.

Physicochemical and Spectroscopic Properties

Biological Activity

2-(3-Chlorophenyl)-2-methoxyacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

- Chemical Formula : C10H11ClO3

- CAS Number : 21660-66-2

- Molecular Weight : 216.65 g/mol

The compound features a chlorophenyl group attached to a methoxyacetic acid moiety, which influences its chemical reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may be a candidate for developing new antimicrobial agents, particularly against resistant strains.

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

Mechanism of Action

The mechanism involves the inhibition of enzyme activity related to inflammatory processes, which can lead to decreased levels of inflammatory cytokines. This action is significant for potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Efficacy in Animal Models

A study conducted on mice demonstrated that administration of this compound significantly reduced inflammation markers in models of induced arthritis. The compound was shown to lower serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.

Case Study 2: Toxicological Assessment

Another study assessed the toxicity profile of the compound through acute and chronic exposure in rodent models. Results indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed on vital organs.

Research Findings

Recent investigations have focused on the synthesis and characterization of derivatives of this compound to enhance its biological activity. For instance, modifications at the chlorophenyl position have been shown to affect enantioselectivity and overall biological potency.

Table 2: Comparison of Biological Activity with Structural Variants

| Compound Variant | MIC (µg/mL) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 16 | High |

| 2-(4-Chlorophenyl)-2-methoxyacetic acid | 32 | Moderate |

| 2-(3-Bromophenyl)-2-methoxyacetic acid | 64 | Low |

This data highlights the importance of structural modifications in optimizing the biological activity of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.